The synthesis of ARQ-761 involves the modification of β-lapachone to improve its pharmacokinetic properties. The synthetic route typically includes:
The synthesis process must be closely monitored to maintain high yields and purity levels, which are critical for clinical applications .
ARQ-761 retains the core structure of β-lapachone but is modified to improve its solubility. The molecular formula for β-lapachone is C₁₁H₈O₃ with a molecular weight of approximately 192.18 g/mol . ARQ-761's modifications likely include changes in functional groups that enhance its hydrophilicity.
ARQ-761 undergoes several key chemical reactions upon administration:
The mechanism of action for ARQ-761 primarily revolves around its conversion to β-lapachone, which promotes programmed necrosis in cancer cells through NQO1-mediated pathways:
Studies have demonstrated that ARQ-761's pharmacokinetics are favorable compared to traditional formulations of β-lapachone, allowing for lower doses with potentially reduced side effects while maintaining therapeutic efficacy .
ARQ-761 is primarily being investigated for its anticancer properties in clinical settings:
ARQ-761 (a β-lapachone analogue) exerts tumor-selective cytotoxicity through NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling. NQO1, overexpressed 5- to 200-fold in solid tumors (e.g., non-small cell lung cancer (NSCLC), pancreatic, and breast cancers), catalyzes a two-electron reduction of ARQ-761 to form an unstable hydroquinone [1] [4]. This hydroquinone spontaneously reoxidizes, regenerating the parent quinone while consuming molecular oxygen and producing superoxide ($\ce{O2^{−}}$). The reaction cycle repeats continuously, generating ~120 moles of reactive oxygen species (ROS) per minute per mole of drug, with hydrogen peroxide ($\ce{H2O2}$) as the dominant end product due to superoxide dismutase activity in cancer cells [5] [6].
Table 1: Stoichiometry of ARQ-761 Redox Cycling
Component | Input | Output | Turnover Rate |
---|---|---|---|
NAD(P)H | 60 moles | NAD(P)+ | 60 moles/min |
Oxygen | 120 moles | Superoxide ($\ce{O2^{−}}$) | 120 moles/min |
Superoxide | 120 moles | $\ce{H2O2}$ (via SOD) | 120 moles/min |
This ROS burst induces DNA single-strand breaks (SSBs) within 2 minutes of drug exposure. Catalase inhibition significantly amplifies cytotoxicity, confirming $\ce{H2O2}$ as the primary lethal agent [4] [8].
ROS-induced SSBs trigger hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), a DNA repair enzyme. PARP1 consumes nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains on nuclear proteins. ARQ-761’s sustained redox cycling creates a feed-forward loop:
The combined NAD+/ATP depletion causes "metabolic catastrophe," dropping intracellular NAD+ to ≤20% of baseline and ATP to ≤10% within 2 hours. This collapse is irreversible and exclusive to NQO1-high cells [4] [5].
ARQ-761 induces NAD+-keresis, a caspase-independent programmed necrosis distinct from apoptosis:
This mechanism overcomes resistance in apoptosis-deficient tumors (e.g., p53-mutant cancers) [4]. Notably, combining ARQ-761 with PARP inhibitors (e.g., olaparib) switches death to caspase-dependent apoptosis by sustaining NAD+ pools and prolonging ROS generation [5].
ARQ-761’s tumor selectivity arises from differential expression of NQO1 and catalase in malignant vs. normal tissues:
Table 2: NQO1 and Catalase Expression Across Tumor Types
Tumor Type | NQO1 Elevation (vs. Normal) | Catalase Reduction (vs. Normal) | Therapeutic Window (NQO1:Catalase Ratio) |
---|---|---|---|
Pancreatic | >85% of tumors (100-fold) | >90% of tumors (3–5-fold) | High |
NSCLC | >80% of tumors (200-fold) | Significant (p ≤ 5.6 × 10⁻⁴⁸) | High |
Triple-Negative Breast | 60% of tumors (10-fold) | Significant | Moderate |
Colorectal | 50% of tumors (10-fold) | Moderate | Variable |
The NQO1:catalase ratio creates a therapeutic index of >10:1. Normal tissues with high catalase rapidly detoxify $\ce{H2O2}$, while NQO1-low cells lack drug bioactivation [4] [5] [8]. This ratio predicts ARQ-761 response clinically, with an H-score ≥200 (IHC) defining NQO1-positive tumors [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: